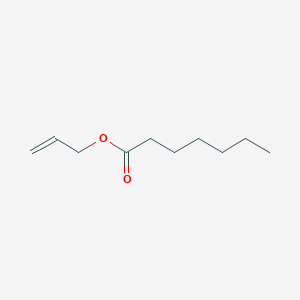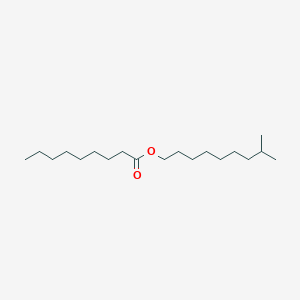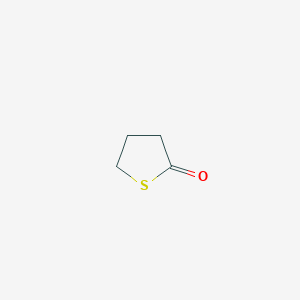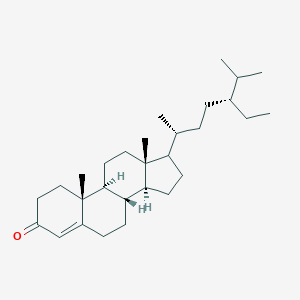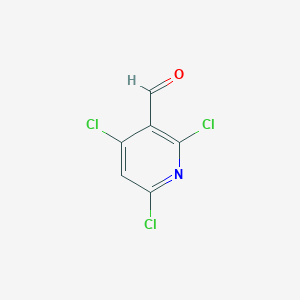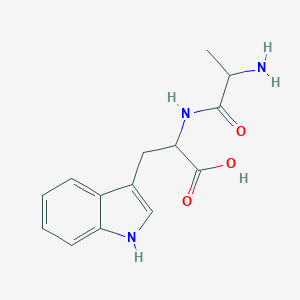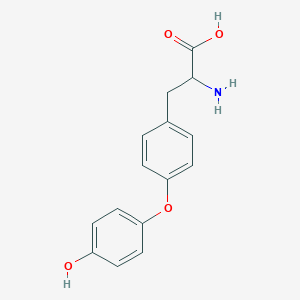![molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4](/img/structure/B90143.png)
6,6-Dimethylbicyclo[3.1.1]heptane
Übersicht
Beschreibung
6,6-Dimethylbicyclo[3.1.1]heptane, commonly known as norbornane, is a bicyclic hydrocarbon molecule with the chemical formula C7H12. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. Norbornane is widely used in scientific research due to its unique chemical properties and applications in various fields.
Wirkmechanismus
Norbornane does not have any known mechanism of action as it is not used as a drug or medication. However, it is known to have a stable and rigid structure that makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules.
Biochemische Und Physiologische Effekte
Norbornane does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, it is known to be non-toxic and relatively inert, making it safe to handle and use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Norbornane has several advantages and limitations for use in laboratory experiments. Its stable and rigid structure makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules. It is also non-toxic and relatively inert, making it safe to handle and use in laboratory experiments. However, it is insoluble in water and requires organic solvents for use in experiments, which can limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for research involving norbornane, including its use as a building block for the synthesis of new materials, as a model system for studying the behavior of cyclic hydrocarbons in biological systems, and as a reference compound for new analytical techniques. Additionally, further research is needed to explore the potential applications of norbornane in fields such as drug discovery, materials science, and environmental chemistry.
Wissenschaftliche Forschungsanwendungen
Norbornane has numerous applications in scientific research, including its use as a model system for studying the behavior of cyclic hydrocarbons, as a solvent for organic reactions, and as a building block for the synthesis of complex organic molecules. It is also used as a reference compound in NMR spectroscopy and as a standard for gas chromatography.
Eigenschaften
CAS-Nummer |
127-92-4 |
|---|---|
Produktname |
6,6-Dimethylbicyclo[3.1.1]heptane |
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UCZTUROBDISEKY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCCC1C2)C |
Kanonische SMILES |
CC1(C2CCCC1C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
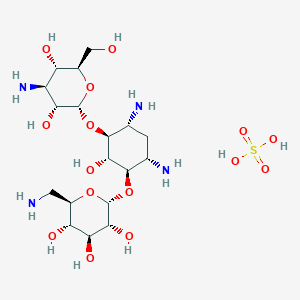

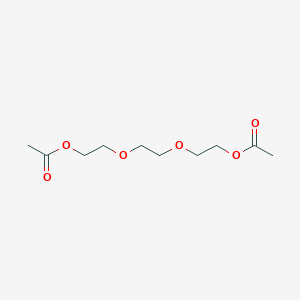
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
